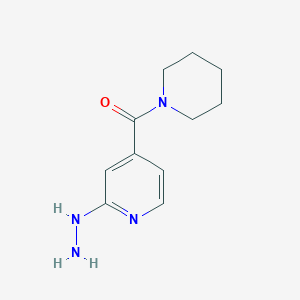

2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine

Description

Properties

IUPAC Name |

(2-hydrazinylpyridin-4-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c12-14-10-8-9(4-5-13-10)11(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOSDEOAZBMHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=NC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogen Substitution Reaction of Pyridine Halides

A key step involves synthesizing 2-hydrazinopyridine derivatives by reacting pyridine halides with hydrazine hydrate under catalytic hydrogen substitution conditions. The process includes:

- Starting Materials: Pyridine halide (with halogen atoms such as F, Cl, or Br at the 2-position).

- Reagents: Hydrazine hydrate as the nucleophile.

- Solvents: Methanol is preferred due to its excellent solubility for pyridine halides and buffering capacity.

- Catalysts: Supported catalysts such as palladium/carbon and platinum/carbon mixtures.

- Bases: Combination of organic bases (e.g., pyridine) and inorganic bases (e.g., sodium hydroxide) to maintain reaction pH and improve selectivity.

- Conditions: Hydrogen substitution reaction conducted at 20–40 °C under hydrogen pressure of 0.2–0.4 MPa.

- Post-reaction: Filtration to remove catalysts, distillation to recover solvents, and crystallization to isolate the 2-hydrazinopyridine derivative.

This method allows high selectivity and reaction rates, with the option to purify the pyridine halide precursor before hydrazine substitution to improve product purity or use crude mixtures to simplify operations.

Introduction of the Piperidin-1-ylcarbonyl Group

Acylation of Pyridine Derivatives

The 4-position functionalization with a piperidin-1-ylcarbonyl group can be achieved by:

- Starting from 4-piperidone or related intermediates.

- Using conventional acylation techniques such as reaction with piperidine derivatives or their activated carbonyl compounds.

- Employing aromatic hydrocarbon solvents (e.g., toluene) to facilitate the reaction.

- Controlling reaction temperature typically between 0 °C and solvent boiling point, preferably 40–70 °C.

- Reaction times vary from 1 to 24 hours, with 5 to 10 hours being optimal for completion.

- Hydrolysis or further transformations may be carried out using alkali metal hydroxides (e.g., lithium hydroxide preferred) in alcoholic solvents like ethanol.

Isolation of the product is commonly done by forming salts using acidic compounds, with hydrochloric acid being preferred for salt formation and purification.

Hydrazine Addition and Condensation Reactions

Additional steps may involve:

- Reaction of the hydrazino intermediate with hydrazine monohydrate in ethanol to introduce or modify hydrazine functionalities.

- Condensation reactions with aldehydes or ketones to form hydrazone derivatives, which can be useful for further functionalization or biological activity modulation.

Summary Table of Preparation Parameters

| Step | Reagents/Materials | Solvent(s) | Catalyst/Base | Conditions | Notes |

|---|---|---|---|---|---|

| Pyridine halide synthesis | Precursor compound B, halogen source | Methanol, alcohols | Pd/C, Pt/C catalyst; pyridine, NaOH | 20–40 °C, 0.2–0.4 MPa H2 pressure | Hydrogen substitution reaction |

| Hydrazine substitution | Pyridine halide, hydrazine hydrate | Methanol | None or base as above | Room temperature to 40 °C | Filtration and crystallization |

| Acylation at 4-position | 4-piperidone or derivative, piperidine | Toluene or aromatic hydrocarbons | None specified | 0–70 °C, 5–10 h | Hydrolysis with alkali hydroxide |

| Salt formation and isolation | Acidic compound (HCl preferred) | Ethanol or similar | None | Ambient to reflux | Salt formation improves purity |

| Hydrazone formation (optional) | Hydrazine monohydrate, aldehydes/ketones | Ethanol | Piperidine catalyst | Reflux, hours | For derivative synthesis |

Research Findings and Practical Considerations

- The use of methanol as a solvent in the hydrogen substitution step is cost-effective and enhances solubility and reaction efficiency.

- Supported catalysts such as palladium on carbon provide high selectivity and yield in the substitution reactions.

- Hydrolysis and salt formation steps improve product isolation and stability, with hydrochloric acid salts being most commonly used.

- Reaction temperatures and times are optimized to balance reaction completion and minimize by-products.

- The choice between purifying intermediates or using crude mixtures affects overall yield, purity, and process complexity.

- Hydrazone formation from hydrazino intermediates allows further functionalization, expanding the compound's utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azo compounds.

Reduction: The compound can be reduced to form hydrazones.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halogen atoms in other compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Hydrazine hydrate is commonly used for nucleophilic substitution reactions.

Major Products:

Oxidation: Azo compounds.

Reduction: Hydrazones.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine exhibits potential anticancer properties. It has been shown to interact with various molecular targets involved in cancer progression, suggesting its role as a candidate for developing new anticancer agents.

- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial and fungal strains, indicating its potential use as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex heterocyclic compounds through various chemical reactions such as condensation and cyclization.

- Reagent in Organic Reactions : The compound can act as a reagent in several organic transformations, including nucleophilic substitutions and cross-coupling reactions, enhancing the efficiency of synthetic pathways.

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on human cancer cell lines revealed significant cytotoxic activity. The compound was found to induce apoptosis through the activation of caspase pathways, showcasing its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited substantial antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. The findings suggest that it could be developed into a new class of antimicrobial drugs.

Mechanism of Action

The mechanism of action of 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Structural Analogues from Pyridine and Pyrimidinone Families

The following compounds share structural motifs with 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine, enabling comparative analysis of substituent effects:

Key Observations:

Substituent Effects on Physicochemical Properties The hydrazino group in the target compound enhances nucleophilicity compared to amino or chloro groups in analogues like 2-Amino-4-(2-Chloro...)pyridine . This may increase reactivity in condensation or cyclization reactions. Benzoic acid derivatives () exhibit higher molecular weights (287.27 g/mol) due to bulky substituents, which reduce lipophilicity compared to the target compound (220.28 g/mol) . Piperidine/piperazine substituents in pyrimidinone derivatives () improve metabolic stability and receptor binding compared to simpler alkyl chains .

Pharmacological Implications The target compound’s piperidinylcarbonyl group may enhance blood-brain barrier penetration relative to ethoxycarbonyl or benzoic acid groups, which are more polar . Substituted phenyl groups in 2-Amino-4-(2-Chloro...)pyridine () likely improve target selectivity in kinase inhibition, whereas the hydrazino group could enable covalent binding to enzymes .

Synthetic Utility Hydrazino pyridines are versatile intermediates for synthesizing fused heterocycles (e.g., triazoles), whereas ethoxycarbonyl derivatives () are more suited for carboxylate-based conjugations .

Biological Activity

2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a hydrazino group attached to a pyridine ring, with a piperidinyl carbonyl substituent. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to traditional antibiotics.

- Minimum Inhibitory Concentrations (MICs) : The compound demonstrated MIC values ranging from 0.5 to 512 µg/mL against different microbial strains, indicating strong inhibitory effects against pathogens like Mycobacterium tuberculosis .

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| M. tuberculosis (standard) | 2 | |

| M. tuberculosis (resistant) | 4 | |

| Gram-positive bacteria | 0.06–0.12 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of key kinases involved in cancer progression.

- Case Study : A study highlighted that derivatives similar to this compound exhibited cytotoxic effects on thyroid cancer cells with IC50 values as low as 0.113 μM, indicating strong antiproliferative activity .

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| TPC-1 (thyroid cancer) | 0.113 | FAK inhibition |

| Various cancer lines | Varies | Multiple kinase pathways |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes critical for microbial growth and cancer cell proliferation.

- Disruption of Cellular Processes : By targeting pathways such as DNA replication and cell wall synthesis, it effectively impedes the growth of pathogens and cancer cells.

Comparative Analysis

When compared to similar compounds, such as other hydrazone derivatives, this compound demonstrates unique properties due to the combination of the hydrazine moiety with the piperidine ring.

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Hydrazones | Antimicrobial, Anticancer | Diverse pharmacological effects |

| Piperidine derivatives | Variable | Structural diversity enhances activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step protocols involving:

- Step 1 : Acylation of piperidine derivatives with carbonyl reagents (e.g., chloroformates or carboxylic acid chlorides) to form the piperidin-1-ylcarbonyl moiety .

- Step 2 : Hydrazine substitution at the pyridine C2 position under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .

- Key Variables : Reaction temperature (optimized at 80–100°C), stoichiometric ratios (1:1.2 for hydrazine:precursor), and catalyst use (e.g., triethylamine for deprotonation) .

- Yield Considerations : Impurities from incomplete acylation or side reactions (e.g., over-alkylation) reduce yields to ~60–75%. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydrazine (-NH-NH₂) and piperidinylcarbonyl groups. Key signals: δ 8.2–8.5 ppm (pyridine protons), δ 3.4–3.7 ppm (piperidine CH₂) .

- Mass Spectrometry : ESI-MS for molecular ion detection ([M+H]⁺ expected at m/z 249.1) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3300–3400 cm⁻¹ (N-H stretch) .

Q. What stability and storage precautions are recommended for this compound?

- Stability : Sensitive to moisture and light; degrades via hydrazine oxidation or hydrolysis of the carbonyl group. Store under inert gas (N₂/Ar) at –20°C .

- Handling : Use PPE (gloves, goggles) and fume hoods. Avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives of this compound?

- Approach :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions .

- Reaction Path Screening : Machine learning (ML) algorithms trained on existing piperidine acylation data to prioritize high-yield conditions .

- Case Study : A 2025 study reduced trial-and-error synthesis time by 40% using ML-guided solvent selection (e.g., identifying THF as optimal for hydrazine coupling) .

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Example Conflict : Discrepancies in reported IC₅₀ values for kinase inhibition (e.g., 5 μM vs. 12 μM in two studies).

- Resolution Strategies :

- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .

- Structural Confirmation : Ensure batch purity via HPLC (>98%) and rule out degradation products .

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 4-Hydrazino-2-methylpyridine) to identify trends in substituent effects .

Q. What are the mechanistic implications of the hydrazine group in modulating pharmacological activity?

- Role in Binding : The -NH-NH₂ group acts as a hydrogen bond donor, enhancing affinity for enzymatic active sites (e.g., in monoamine oxidase inhibitors) .

- Reactivity : Forms Schiff bases with carbonyl-containing biomolecules, enabling covalent inhibition strategies. Kinetic studies (e.g., stopped-flow spectroscopy) quantify this interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.